molecular formula C19H20N6O5S B2861063 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide CAS No. 1005302-45-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-methoxy-2-(((1-methyl-1H-tetrazol-5-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide

Cat. No.: B2861063
CAS No.: 1005302-45-3
M. Wt: 444.47
InChI Key: NQMNIFYJCHEFMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound is a structurally complex acetamide derivative featuring:

  • N-substituent: A benzo[d][1,3]dioxol-5-ylmethyl group, which contributes aromaticity and lipophilicity.
  • Acetamide side chain: A pyridinone ring substituted with a methoxy group at position 5 and a thioether-linked 1-methyl-1H-tetrazol-5-yl group at position 2.
  • Key functional groups: The tetrazole-thioether moiety acts as a bioisostere for carboxylic acids, improving metabolic stability and electronic properties .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-methoxy-2-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O5S/c1-24-19(21-22-23-24)31-10-13-6-14(26)17(28-2)8-25(13)9-18(27)20-7-12-3-4-15-16(5-12)30-11-29-15/h3-6,8H,7,9-11H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMNIFYJCHEFMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC2=CC(=O)C(=CN2CC(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name Core Structure Key Substituents Biological Activity (If Reported) Reference ID
N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamide (K-16) Acetamide Benzylthio group Root growth modulation in A. thaliana
N-[4-(2-phenyldiazenyl)phenyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide Acetamide Tetrazole-thioether, phenyldiazenyl group Not reported
N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio)acetamide (3a) Thiadiazole-acetamide Benzylthio, oxadiazole-chlorophenyl Antibacterial, anti-inflammatory
1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methylbenzoyl)thiazol-2-yl)cyclopropanecarboxamide Cyclopropanecarboxamide Thiazole, 4-methylbenzoyl Not reported

Physicochemical Properties

  • Tetrazole vs.
  • Molecular Weight: K-16 (MW ~338 Da) is lighter than the target compound due to the absence of the pyridinone and tetrazole groups .
  • NMR Shifts : In K-16, aromatic protons resonate at δ 6.73–7.19 ppm, while the tetrazole in the target compound may downfield-shift adjacent protons due to electron-withdrawing effects .

Molecular Interactions

  • Tetrazole-Thioether : Engages in hydrogen bonding (N–H···O/S) and π-π stacking (benzodioxole), mimicking carboxylate interactions in enzymes .
  • Pyridinone 4-Oxo Group: Acts as a hydrogen-bond acceptor, enhancing binding to receptors compared to non-oxygenated heterocycles (e.g., thiazoles in ).

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